![molecular formula C13H20N2O2 B7513975 Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513975.png)
Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone, also known as CPP-115, is a small molecule inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It was first synthesized in 2010 and has since been studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone inhibits GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone increases the levels of GABA, which can lead to a decrease in neuronal excitability and subsequently reduce seizure activity.
Biochemical and Physiological Effects:
Studies have shown that Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone can increase the levels of GABA in the brain, which can lead to a decrease in neuronal excitability and subsequently reduce seizure activity. It has also been shown to have anxiolytic and anticonvulsant effects in animal models.
Advantages and Limitations for Lab Experiments
Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone has several advantages for lab experiments, including its high potency and selectivity for GABA transaminase inhibition. However, its low solubility in water can make it difficult to work with in some experiments.
Future Directions
There are several potential future directions for research involving Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone. One area of interest is its potential therapeutic applications in addiction, as increased GABA levels have been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential use in combination therapy with other antiepileptic drugs to enhance their efficacy. Additionally, further studies are needed to fully understand the long-term effects of Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone on brain function and behavior.
Synthesis Methods
Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone can be synthesized through a multi-step process involving the reaction of cyclobutanone with N-(tert-butoxycarbonyl)-4-piperidone, followed by the reaction with cyclopropanecarbonyl chloride and piperazine. The final product is obtained through purification and isolation steps.
Scientific Research Applications
Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone has been studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. The inhibition of GABA transaminase leads to an increase in the levels of GABA, which is an inhibitory neurotransmitter in the central nervous system. This increased level of GABA can lead to a decrease in neuronal excitability and subsequently reduce seizure activity.
properties
IUPAC Name |
cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-12(10-2-1-3-10)14-6-8-15(9-7-14)13(17)11-4-5-11/h10-11H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHDCACOFWUMAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.